molecular formula C20H21NO4 B1587338 Fmoc-N-Me-Aib-OH CAS No. 400779-65-9

Fmoc-N-Me-Aib-OH

Cat. No.: B1587338
CAS No.: 400779-65-9
M. Wt: 339.4 g/mol
InChI Key: HFPNKXXPYGPHJQ-UHFFFAOYSA-N
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Description

Fmoc-N-Me-Aib-OH, also known as 4-Fluoro-N-methyl-α-methylbenzyl isocyanate, is a versatile reagent used in organic synthesis. It is a colorless liquid that is soluble in organic solvents and is used in the synthesis of a variety of compounds, including those used in drug discovery and development.

Scientific Research Applications

Functional and Structural MR Image Analysis

Fmoc-N-Me-Aib-OH derivatives have been implicated in enhancing the methodologies for both structural and functional magnetic resonance imaging (MRI) data analysis. The development of these techniques has significantly expanded the scope of neuroimaging experiments, allowing for the exploration of complex scientific questions related to brain function and pathology (Smith et al., 2004).

Antibacterial Composite Materials

Research on Fmoc-decorated self-assembling building blocks, including this compound, has shown promising results in the development of antibacterial and anti-inflammatory materials. These materials have been successfully incorporated into resin-based composites, demonstrating significant antibacterial capabilities without compromising the mechanical and optical properties of the composites (Schnaider et al., 2019).

Hydrogel-Based Nanomaterials

Fmoc-protected amino acids, including this compound, have been utilized to develop hydrogels that can incorporate and stabilize functionalized nanomaterials, such as carbon nanotubes. These hybrid hydrogels exhibit enhanced thermal stability and mechanical properties, offering new possibilities for creating advanced nanomaterials with potential applications in biotechnology and materials science (Roy & Banerjee, 2012).

Self-Assembly and Functional Materials

The inherent self-assembly features of Fmoc-modified amino acids and peptides, including this compound, have been extensively studied for their potential in fabricating functional materials. These materials find applications in various domains, including cell cultivation, drug delivery, and catalysis, highlighting the versatility of Fmoc-modified building blocks in creating bio-inspired functional materials (Tao et al., 2016).

Fluorescence Properties and Silver Nanoclusters

This compound has been explored for its capacity to form stable hydrogels, which can be used as matrices to prepare and stabilize fluorescent silver nanoclusters. These nanoclusters, characterized by their large Stokes shift and quantum yield, offer potential applications in sensing, imaging, and biolabeling, showcasing the multifunctional nature of this compound based hydrogels (Roy & Banerjee, 2011).

Mechanism of Action

Target of Action

Fmoc-N-Me-Aib-OH, also known as N-Fmoc-α-(methylamino)isobutyric acid or Fmoc-N,2-dimethylalanine , is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis .

Mode of Action

The mode of action of this compound involves the protection of the amino group in amino acids during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection is crucial as it prevents the amino group from reacting with other compounds during the synthesis process . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins . By protecting the amino group during synthesis, this compound allows for the precise assembly of amino acids into complex peptide structures .

Pharmacokinetics

It is known that the compound is solid at room temperature and is typically stored at 2-8°c .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amino group during synthesis, the compound ensures that the amino acids can be assembled in the correct order without unwanted reactions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The compound is typically used in controlled laboratory environments where these factors can be precisely regulated . This ensures the stability of the compound and the efficacy of the peptide synthesis process .

Biochemical Analysis

Biochemical Properties

Fmoc-N-Me-Aib-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis due to its stability and reactivity. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is involved in reactions catalyzed by enzymes such as N, N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of peptide bonds . The interactions between this compound and these enzymes are essential for the successful synthesis of peptides.

Cellular Effects

The effects of this compound on cellular processes are significant, particularly in the context of peptide synthesis. This compound influences cell function by participating in the synthesis of peptides that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can modulate signaling pathways by acting as ligands for receptors or by inhibiting specific enzymes . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the importance of this compound in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group provides hydrophobic and aromatic interactions that facilitate the binding of the compound to target molecules . Additionally, the methylamino group of this compound can participate in hydrogen bonding and electrostatic interactions, further stabilizing the binding complex. These interactions are crucial for the compound’s role in enzyme inhibition or activation, as well as in modulating gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions (2-8°C), but its stability can be affected by prolonged exposure to light and moisture . Over time, degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to synthesize bioactive peptides.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At higher doses, there can be toxic or adverse effects, including potential disruptions in cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage levels in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as DCC and DMAP, which are involved in the activation and coupling of amino acids during peptide bond formation . These interactions are essential for the efficient synthesis of peptides and can influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments . Additionally, binding proteins can help localize and accumulate this compound in specific regions of the cell, enhancing its effectiveness in peptide synthesis.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs . These localization signals are crucial for the compound’s activity and function, ensuring that it is present in the right cellular context for effective peptide synthesis.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPNKXXPYGPHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399913
Record name Fmoc-N-Me-Aib-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400779-65-9
Record name Fmoc-N-Me-Aib-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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